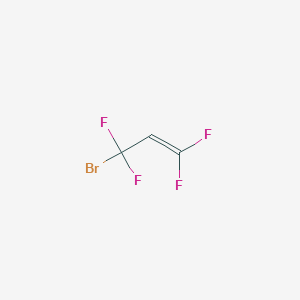

3-Bromo-1,1,3,3-tetrafluoropropene

Description

Significance within Organofluorine Chemistry

The field of organofluorine chemistry is of immense importance in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated compounds often exhibit enhanced thermal stability, metabolic stability, and lipophilicity, which are desirable characteristics in many applications.

While specific research detailing the unique applications of 3-Bromo-1,1,3,3-tetrafluoropropene is not extensively documented in publicly available literature, its structure suggests its role as a versatile synthetic intermediate. The presence of both a bromine atom and a tetrafluoropropene group allows for a range of chemical transformations. The bromine atom can be a site for nucleophilic substitution or metal-catalyzed cross-coupling reactions, while the double bond can undergo various addition reactions. This dual reactivity makes it a potentially valuable precursor for the synthesis of more complex fluorinated molecules.

Overview of Halogenated Propene Derivatives in Research

Halogenated propene derivatives are a class of compounds that have been the subject of significant research and industrial interest. A prominent example is 1,3,3,3-tetrafluoropropene (HFO-1234ze), which exists as two isomers, cis and trans. nist.gov The trans isomer, in particular, has been developed as a "fourth generation" refrigerant to replace older hydrofluorocarbons (HFCs) that have high global warming potentials. arxiv.org HFO-1234ze is also used as a blowing agent for foam and in aerosol applications. arxiv.org

The synthesis of these and other halogenated propenes often involves multi-step processes. For instance, the production of 1,1,3,3-tetrachloropropene, a precursor for some fluorinated propenes, can be achieved through the chlorination and dehydrochlorination of other chlorinated alkanes. google.com The synthesis of another related compound, 1-bromo-3,3,3-trifluoropropene, has been explored through the reaction of 3,3,3-trifluoropropyne (B1345459) with hydrogen bromide.

The study of the reactivity of these molecules is also an active area of research. For example, the reactivity of the epoxides of 1,3,3,3-tetrafluoropropene has been investigated computationally and experimentally, revealing their behavior towards nucleophiles under different conditions. nih.gov The presence of different halogens on the propene backbone, as in 3-Bromo-1,1,3,3-tetrafluoropropene, offers a wider range of synthetic possibilities compared to their non-brominated counterparts. The commercial availability of isomers such as 2-Bromo-1,3,3,3-tetrafluoropropene further indicates the interest in this class of compounds as building blocks in chemical synthesis. synquestlabs.com

Historical Context of Related Chemical Entity Research

The history of organofluorine chemistry is a fascinating journey that predates the isolation of elemental fluorine itself. nih.gov Early investigations in the 19th century laid the groundwork for this field. A significant acceleration in fluorine chemistry research occurred during World War II as part of the Manhattan Project. nih.gov Scientists required materials that could withstand the highly corrosive nature of uranium hexafluoride (UF₆), which was used in the gaseous diffusion process to enrich uranium. nih.gov This necessity spurred the development of fluorinated polymers and other fluorocarbons on a large scale. nih.gov

The challenges of working with elemental fluorine, which is extremely reactive, led to the development of new fluorination techniques. nih.gov Early attempts to react fluorine directly with organic compounds often resulted in explosions. nih.gov The work of researchers at institutions like Purdue University in the 1930s on fluorinated compounds for applications such as safer anesthetics also contributed to the growing body of knowledge in this area.

The post-war era saw the commercialization of many of these newly developed fluorinated materials. For example, polychlorotrifluoroethylene (PCTFE) and copolymers like fluorinated ethylene/propylene (FEP) became available in the 1950s. nih.gov This historical progression highlights the journey of fluorinated compounds from laboratory curiosities to indispensable materials in a wide array of modern technologies.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF4/c4-3(7,8)1-2(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVWTAHTVVUDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380801 | |

| Record name | 3-Bromo-1,1,3,3-tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-61-7 | |

| Record name | 3-Bromo-1,1,3,3-tetrafluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,1,3,3-tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1,1,3,3-tetrafluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 1,1,3,3 Tetrafluoropropene and Its Precursors

Dehydrohalogenation Routes in Synthesis

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons in a substrate, is a fundamental strategy for introducing unsaturation and synthesizing alkenes. In the context of 3-Bromo-1,1,3,3-tetrafluoropropene, this approach is realized through both high-temperature pyrolysis and base-induced elimination reactions.

Pyrolysis of Halogenated Propane (B168953) Intermediates

A primary route to obtaining 3-Bromo-1,1,3,3-tetrafluoropropene involves the pyrolysis of a saturated precursor, 1,3-dibromo-1,1,3,3-tetrafluoropropane. rsc.org This process is conducted by passing the dibrominated propane over activated charcoal at elevated temperatures. The reaction results in the elimination of one hydrogen and one bromine atom to form the target propene. rsc.org The necessary precursor, 1,3-dibromo-1,1,3,3-tetrafluoropropane, is itself synthesized from the reaction of dibromodifluoromethane (B1204443) and vinylidene fluoride (B91410). rsc.org

Table 1: Pyrolytic Synthesis of 3-Bromo-1,1,3,3-tetrafluoropropene

| Precursor | Reagent/Catalyst | Product | Citation |

| 1,3-Dibromo-1,1,3,3-tetrafluoropropane | Activated Charcoal (heated) | 3-Bromo-1,1,3,3-tetrafluoropropene | rsc.org |

Base-Mediated Dehydrobromination Reactions

The elimination of hydrogen bromide can also be achieved under milder conditions using a base. While not a direct synthesis of 3-Bromo-1,1,3,3-tetrafluoropropene, a closely related reaction demonstrates this principle. When 1,2,3-tribromo-1,1,3,3-tetrafluoropropane is treated with aqueous potassium hydroxide (B78521) (potash), it undergoes dehydrobromination to yield 2,3-dibromo-1,1,3,3-tetrafluoropropene. rsc.org This highlights the utility of base-mediated reactions in selectively removing HBr from polyhalogenated propanes. rsc.org

Similarly, the synthesis of other important fluorinated alkenes relies on this methodology. For instance, 2,3,3,3-tetrafluoropropene (B1223342) can be prepared by the dehydrobromination of 2-bromo-1,1,1,2-tetrafluoropropane using alkali metal hydroxides like potassium hydroxide. google.com

Halogenation and Fluorination Strategies

The synthesis of 3-Bromo-1,1,3,3-tetrafluoropropene and its precursors often involves the strategic addition or substitution of halogens. These steps are critical for creating the specific substitution patterns required for subsequent elimination or rearrangement reactions.

Halogen Addition to Propene Derivatives

Halogen addition to an alkene is a common method for producing saturated haloalkanes. In a relevant example, 3-bromo-1,1,3,3-tetrafluoropropene can serve as a starting material to create more complex precursors. Through a free-radical bromination reaction, a molecule of bromine (Br₂) is added across the double bond of the propene, yielding 1,2,3-tribromo-1,1,3,3-tetrafluoropropane. rsc.org This saturated tribromo-compound is the precursor used in the base-mediated dehydrobromination reaction described previously. rsc.org

Table 2: Halogen Addition to a Propene Derivative

| Substrate | Reagent | Product | Citation |

| 3-Bromo-1,1,3,3-tetrafluoropropene | Bromine (free-radical conditions) | 1,2,3-Tribromo-1,1,3,3-tetrafluoropropane | rsc.org |

Fluorine Substitution in Halogenated Precursors

Fluorination is a key step in the synthesis of many hydrofluoroolefins (HFOs). This can involve the substitution of other halogens, such as chlorine or bromine, with fluorine, often using hydrogen fluoride (HF) as the fluorinating agent. One patented process describes the fluorination of 2-bromo-3,3,3-trifluoropropene with HF to produce 2-bromo-1,1,1,2-tetrafluoropropane. google.com This product can then undergo dehydrobromination to yield 2,3,3,3-tetrafluoropropene. google.com Another general strategy involves the optional fluorination of halogenated propanes to produce precursors for tetrafluoropropenes. google.com

Catalytic Approaches in Synthesis

Catalysts are instrumental in many synthetic routes for fluorinated propenes, enabling reactions to proceed at lower temperatures and with higher selectivity. In the synthesis of 3-Bromo-1,1,3,3-tetrafluoropropene, activated charcoal acts as a catalyst for the pyrolysis reaction. rsc.org

For the synthesis of related tetrafluoropropenes, a wider range of catalysts is employed. Chromium-based catalysts, such as chromium oxide (Cr₂O₃) or chrome-magnesium fluoride catalysts, are effective for gas-phase dehydrofluorination and fluorination reactions. fluorine1.ruwipo.intbit.edu.cn For example, 2,3,3,3-tetrafluoropropene (HFO-1234yf) can be synthesized from 2-chloro-3,3,3-trifluoropropene (HFO-1233xf) in a liquid phase reaction using a Lewis acid catalyst like antimony pentachloride (SbCl₅), followed by dehydrochlorination. fluorine1.ru The use of catalysts is a cornerstone of modern industrial processes for producing these valuable compounds.

Activated Carbon Catalysis in HBr Addition

The addition of hydrogen bromide (HBr) to a suitable precursor is a critical step in the synthesis of bromo-fluoro-alkanes. While various catalysts can be employed for this reaction, activated carbon has emerged as a notable option. The use of activated carbon as a catalyst support or as a catalyst itself in hydrohalogenation reactions is recognized for its high surface area and porous structure, which can facilitate the interaction between reactants.

In a related context, the synthesis of 1-bromo-3,3,3-trifluoropropene can be achieved through the reaction of 3,3,3-trifluoropropyne (B1345459) with HBr. google.com This reaction can be influenced by Lewis acidic catalysts such as various metal bromides. google.com While not directly involving activated carbon, this highlights the importance of catalysis in controlling the regioselectivity of HBr addition to unsaturated fluorinated compounds. The choice of catalyst can significantly impact the product distribution, favoring the formation of the desired isomer. google.com

Transition Metal Catalysis for Double Bond Migration

Transition metal catalysis is a powerful tool for various organic transformations, including the isomerization and migration of double bonds in alkenes. researchgate.net This methodology is particularly relevant in the synthesis of specific isomers of fluorinated propenes. These catalytic systems can facilitate the migration of a double bond to a thermodynamically more stable position or to a desired location within the molecule, which is crucial for accessing specific target compounds. researchgate.netnih.gov

For instance, transition metal catalysts, including those based on nickel, palladium, rhodium, and iridium, are instrumental in functionalizing gem-difluoroalkenes. nih.govrsc.orgrsc.org These reactions often proceed through intermediates that can undergo transformations like β-fluoride elimination to form new alkenic products. nih.gov The ability of transition metals to mediate such rearrangements is a key strategy in the synthesis of complex fluorinated molecules. nih.govrsc.org Specifically, catalytic asymmetric olefin isomerization has been developed as a highly efficient and atom-economic strategy for synthesizing enantioenriched olefinic compounds using transition metal catalysis. researchgate.net

The table below summarizes the role of different transition metals in the functionalization of fluoroalkenes.

| Catalyst System | Transformation | Relevance to Synthesis |

| Nickel (Ni) | Migratory allylic arylation, Cyclization of gem-difluoroalkenes | Can facilitate bond formation and rearrangement. researchgate.netnih.gov |

| Palladium (Pd) | C-F functionalization | Enables the formation of new C-C or C-heteroatom bonds. nih.gov |

| Rhodium (Rh) | Direct C(sp²)–H α-fluoroalkenylation | Allows for the direct introduction of a fluoroalkenyl group. rsc.org |

| Iridium (Ir) | Enantioselective desymmetrization of difluoromethylene groups | Provides access to chiral fluorinated compounds. escholarship.org |

Stereochemical Considerations in Synthetic Pathways

The synthesis of a specific isomer of 3-bromo-1,1,3,3-tetrafluoropropene requires careful control over the stereochemistry of the reactions involved. This includes managing both the regioselectivity (where substituents add to a molecule) and the stereoselectivity (the spatial arrangement of the atoms).

Regioselectivity and Stereoselectivity Control

The addition of HBr to an unsymmetrical alkene can, in principle, lead to two different regioisomers. The outcome is often governed by Markovnikov's rule, which states that the hydrogen atom of the haloacid adds to the carbon atom of the double bond that already has more hydrogen atoms. libretexts.org However, the presence of electron-withdrawing groups, such as fluorine atoms, can lead to "anti-Markovnikov" addition, where the bromine atom adds to the less substituted carbon. libretexts.orglibretexts.org This is because the electron-withdrawing nature of fluorine destabilizes a carbocation on the adjacent carbon, making the alternative carbocation more favorable. libretexts.orglibretexts.org

In the context of HBr addition to fluoroalkenes, the regioselectivity is a critical factor. libretexts.orglibretexts.orgchemistrysteps.com The reaction conditions, including the presence of peroxides, can also influence the outcome, with radical mechanisms favoring anti-Markovnikov addition. masterorganicchemistry.comyoutube.comyoutube.com The stereoselectivity of the addition, whether it occurs in a syn or anti fashion across the double bond, also needs to be considered, as it can lead to different stereoisomers.

Isomer Control and Separation in Production

Achieving a high yield of the desired isomer of 3-bromo-1,1,3,3-tetrafluoropropene often requires strategies to control the formation of other isomers or methods to separate them from the final product mixture. Transition metal-catalyzed isomerization can be a key tool for converting an undesired isomer into the target compound. researchgate.net For example, the isomerization of trans-1,3,3,3-tetrafluoropropene to the cis-isomer can be achieved using catalysts like alumina (B75360). researchgate.net

The ability to control the reaction pathway through the choice of catalyst and reaction conditions is paramount. researchgate.net For instance, in the synthesis of 1-bromo-3,3,3-trifluoropropene, the reaction of 3,3,3-trifluoropropyne with HBr can yield a mixture of products, including 1-bromo-3,3,3-trifluoropropene and 2-bromo-3,3,3-trifluoropropene. google.com The selective production of the desired isomer is a significant challenge. Separation of isomers, if they are formed, can often be accomplished by physical methods such as distillation, owing to differences in their physical properties like boiling points.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and improve sustainability. vapourtec.comyoutube.comresearchgate.net This involves considering factors like atom economy and reaction efficiency.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the desired final product. jocpr.comacs.org Reactions with high atom economy are desirable as they generate less waste. jocpr.comacs.org Addition reactions, in general, tend to have a high atom economy as all the atoms of the reactants are incorporated into the product.

2 Waste Minimization and Solvent Selection in the Synthesis of 3-Bromo-1,1,3,3-tetrafluoropropene and its Precursors

The synthesis of 3-Bromo-1,1,3,3-tetrafluoropropene and its precursors, while crucial for various applications, necessitates a strong focus on environmentally responsible manufacturing processes. Key to this is the implementation of effective waste minimization strategies and judicious solvent selection, guided by the principles of green chemistry. These principles aim to reduce the environmental footprint of chemical production by preventing waste, maximizing atom economy, and utilizing safer chemicals and reaction conditions.

Waste Minimization Strategies

Waste minimization in the synthesis of fluorinated propenes revolves around several core strategies, including optimizing reaction conditions to improve selectivity, recycling catalysts, and minimizing the use of auxiliary substances.

One of the primary routes to a precursor, 1-bromo-3,3,3-trifluoropropene, involves the reaction of 3,3,3-trifluoropropyne with hydrogen bromide in the presence of a Lewis acid catalyst, such as copper(II) bromide (CuBr₂), copper(I) bromide (CuBr), zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), or aluminum bromide (AlBr₃). acs.org While this method can be efficient, the generation of by-products like 2-bromo-3,3,3-trifluoropropene and 1,2-dibromo-3,3,3-trifluoropropene (B1586827) can occur, reducing the atom economy of the process. acs.org Optimizing reaction temperature and catalyst choice is crucial to enhance the selectivity towards the desired product, thereby minimizing waste.

Furthermore, the principles of green chemistry emphasize designing synthetic routes that avoid unnecessary derivatization and protection/deprotection steps, as these require additional reagents and generate more waste. sigmaaldrich.comacs.org

Solvent Selection

The choice of solvent is a critical factor in the environmental impact of a chemical process. Ideal solvents should be non-toxic, non-flammable, and easily recyclable. In the context of hydrohalogenation reactions, such as the addition of HBr to an alkene, the solvent's properties can significantly influence the reaction's outcome.

Polar protic solvents, for example, can stabilize carbocation intermediates formed during electrophilic addition, potentially increasing the reaction rate. stackexchange.com However, they can also participate in side reactions. Aprotic solvents, on the other hand, can offer a cleaner reaction profile. A notable development is the use of 1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone (DMPU) as a neutral aprotic solvent for hydrogen bromide, creating a stable and effective hydrobrominating reagent. nih.gov This system has shown high reactivity and selectivity in the hydrobromination of alkynes and alkenes, avoiding common side reactions like rearrangements and solvolysis. nih.gov

The following table summarizes key considerations for solvent selection in the synthesis of 3-Bromo-1,1,3,3-tetrafluoropropene and its precursors, based on green chemistry principles:

| Solvent Property | Implication for Green Synthesis | Examples |

| Toxicity and Environmental Impact | Selection of less hazardous solvents reduces risks to human health and the environment. | Water, supercritical CO₂, ionic liquids (with caution) |

| Recyclability | Easily recyclable solvents minimize waste and reduce operational costs. | Solvents with distinct physical properties allowing for easy separation (e.g., distillation, phase separation) |

| Influence on Reaction | The solvent should facilitate high reaction rates and selectivity to maximize yield and minimize by-products. | Polar aprotic solvents like DMPU for clean hydrobromination |

| Energy Consumption | Solvents that allow for reactions at ambient temperature and pressure reduce energy requirements. | Designing reactions that can be conducted under milder conditions |

By focusing on these aspects of waste minimization and solvent selection, the synthesis of 3-Bromo-1,1,3,3-tetrafluoropropene and its precursors can be made more sustainable and economically viable.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1,1,3,3 Tetrafluoropropene

Reactivity at the Carbon-Carbon Double Bond

The reactivity of the C=C double bond in 3-Bromo-1,1,3,3-tetrafluoropropene is characterized by its susceptibility to various addition reactions. The π-bond, with its region of high electron density, is the primary site for electrophilic and radical attack, while the strong electron-withdrawing effect of the fluorine atoms can also permit nucleophilic additions under certain conditions.

Alkenes typically undergo electrophilic addition reactions where an electrophile, an electron pair acceptor, is attracted to the electron-rich double bond. google.com In the case of 3-Bromo-1,1,3,3-tetrafluoropropene, the reaction is initiated by the attack of the π-electrons on the electrophile.

A classic example of this type of reaction is the addition of hydrogen halides, such as hydrogen bromide (HBr). youtube.com The reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate. google.comyoutube.com The regioselectivity of the addition to this unsymmetrical alkene is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. youtube.com The stability of the carbocation is influenced by the electronic effects of the substituents. The electron-withdrawing trifluoromethyl group would destabilize an adjacent carbocation, thus influencing the orientation of the addition.

Table 1: Electrophilic Addition of HBr to 3-Bromo-1,1,3,3-tetrafluoropropene

| Reactant | Reagent | Predicted Major Product | Mechanism |

| 3-Bromo-1,1,3,3-tetrafluoropropene | HBr | 2,3-Dibromo-1,1,3,3-tetrafluoropropane | Electrophilic Addition |

The addition of halogens, like bromine (Br₂), is another characteristic reaction of alkenes used as a test for unsaturation. google.com The bromine molecule becomes polarized as it approaches the double bond, leading to the formation of a bromonium ion intermediate, followed by the attack of the bromide ion. google.com

While less common for simple alkenes, nucleophilic addition to the carbon-carbon double bond can occur when the double bond is activated by strong electron-withdrawing groups, a condition met in 3-Bromo-1,1,3,3-tetrafluoropropene. The fluorine atoms pull electron density away from the double bond, making the carbon atoms more electrophilic and thus susceptible to attack by nucleophiles.

Computational studies on related compounds, such as tetrafluoropropene oxides, have shown that while they may be reluctant to react with nucleophiles directly, their reactivity can be enhanced under Brønsted acid activation conditions. nih.gov This suggests that the double bond in 3-Bromo-1,1,3,3-tetrafluoropropene could potentially react with strong nucleophiles, especially under conditions that promote the polarization of the double bond.

The carbon-carbon double bond can also undergo addition reactions via a radical mechanism. These reactions are typically initiated by a radical species, which can be generated by heat or light. The high-temperature oxidation and combustion of structurally similar tetrafluoropropenes, such as HFO-1234yf, have been studied, and kinetic models indicate complex radical chain reactions. nist.govnih.gov These processes involve the initial attack of radicals like hydroxyl (•OH) or hydrogen (•H) on the double bond, leading to a cascade of subsequent reactions. The presence of the bromine atom in 3-Bromo-1,1,3,3-tetrafluoropropene would likely introduce additional reaction pathways, as the C-Br bond can also be a site for radical cleavage.

Transformations Involving the Bromine Moiety

The bromine atom in 3-Bromo-1,1,3,3-tetrafluoropropene is attached to a carbon that is also bonded to two fluorine atoms and is adjacent to a double bond. This structural arrangement dictates the reactivity of the C-Br bond, making it susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the bromide ion, by a nucleophile. ksu.edu.sa The mechanism of this reaction can be either Sₙ1 (unimolecular) or Sₙ2 (bimolecular), depending on the substrate structure, the nucleophile, the leaving group, and the solvent. ksu.edu.sanih.gov

Given that the bromine is on a carbon atom that is allylic and also tertiary-like due to the fluorine substituents, an Sₙ1 mechanism involving a carbocation intermediate is plausible, particularly with weak nucleophiles in polar protic solvents. ksu.edu.sa However, the strong electron-withdrawing nature of the adjacent CF₂ group would significantly destabilize the carbocation, potentially favoring an Sₙ2 pathway if sterically accessible. The development of new methods for nucleophilic fluorine substitution of alkyl bromides highlights the ongoing interest in these transformations. nih.gov

Table 2: Potential Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Potential Product | Reaction Type |

| 3-Bromo-1,1,3,3-tetrafluoropropene | OH⁻ | 1,1,3,3-Tetrafluoroprop-2-en-1-ol | Nucleophilic Substitution |

| 3-Bromo-1,1,3,3-tetrafluoropropene | CN⁻ | 1,1,3,3-Tetrafluoro-1-butene-4-nitrile | Nucleophilic Substitution |

Alkyl halides can undergo elimination reactions to form alkenes, typically in the presence of a strong base. vaia.com In the case of 3-Bromo-1,1,3,3-tetrafluoropropene, an elimination reaction would involve the removal of the bromine atom and a hydrogen atom from the adjacent carbon. This would result in the formation of a conjugated diene.

This E2 (bimolecular elimination) reaction is favored by strong, sterically hindered bases. The reaction proceeds in a single concerted step where the base removes a proton, and the leaving group departs simultaneously, forming the double bond. The alternative E1 (unimolecular elimination) mechanism, which proceeds through a carbocation intermediate, could also occur, especially under conditions that favor Sₙ1 reactions. vaia.com

Table 3: Potential Elimination Reaction

| Substrate | Reagent/Conditions | Potential Product | Reaction Type |

| 3-Bromo-1,1,3,3-tetrafluoropropene | Strong Base (e.g., t-BuOK) | 1,1,3,3-Tetrafluoropropadiene | Elimination (E2) |

Reaction Kinetics and Mechanistic Elucidation

The reactivity of 3-bromo-1,1,3,3-tetrafluoropropene is governed by the interplay of its carbon-carbon double bond, the allylic hydrogen atom, and the carbon-halogen bonds. Reactions can proceed through various mechanisms, including radical addition, substitution, and elimination.

Detailed experimental kinetic data specifically for 3-bromo-1,1,3,3-tetrafluoropropene are scarce in the published literature. However, insights can be gained from theoretical studies on structurally similar compounds, such as 1-bromo-3,3,3-trifluoropropene (BTP). Theoretical investigations of the reaction of BTP with hydroxyl (OH) radicals, a key atmospheric oxidant, have been performed to predict reaction rates.

In a computational study, the potential energy surface for the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals was explored. The calculations indicated that the primary reaction channels are OH addition to the carbon-carbon double bond and H-atom abstraction from the double bond. nih.gov The rate constants for these elementary reactions were predicted using canonical transition-state theory with Wigner tunneling correction over a wide temperature range. nih.gov

Table 1: Calculated Arrhenius Parameters for the Reaction of 1-bromo-3,3,3-trifluoropropene with OH Radicals nih.gov

| Reaction Channel | A (cm³ molecule⁻¹ s⁻¹) | n | Ea (kcal mol⁻¹) |

| OH addition to Cα | 1.45 x 10⁻¹⁹ | 2.35 | -1.45 |

| OH addition to Cβ | 2.11 x 10⁻²⁰ | 2.67 | -0.89 |

| H abstraction from Cα | 1.23 x 10⁻¹⁸ | 2.11 | 2.34 |

| H abstraction from Cβ | 3.45 x 10⁻¹⁷ | 1.89 | 5.67 |

Note: These are theoretical values for a structurally similar compound and should be considered as estimates for the reactivity of 3-bromo-1,1,3,3-tetrafluoropropene.

The characterization of transient reaction intermediates is crucial for elucidating reaction mechanisms. For halogenated propenes, reactions often proceed via radical intermediates. In the context of atmospheric chemistry, the reaction of 3-bromo-1,1,3,3-tetrafluoropropene with OH radicals is expected to form haloalkyl radical adducts.

Based on studies of similar brominated fluoropropenes, the reaction with OH radicals likely proceeds through the following steps:

Addition: The OH radical adds to the carbon-carbon double bond, forming a bromo-fluoro-hydroxypropyl radical.

Abstraction: The OH radical can abstract the vinylic hydrogen atom, leading to the formation of a bromo-fluoropropenyl radical and a water molecule. nih.gov

The subsequent reactions of these radical intermediates will determine the final product distribution. For instance, in the presence of oxygen, the initial radical adducts will form peroxy radicals, which can then undergo further reactions.

Studies on the decomposition of related compounds like 1,3,3,3-tetrafluoropropene have identified various degradation products, including smaller fluorinated species, which suggests that complex bond cleavage and rearrangement processes occur following the initial reaction steps. nih.gov

Isomer-Specific Reactivity and Stereochemical Influence

The presence of a double bond in 3-bromo-1,1,3,3-tetrafluoropropene allows for the existence of cis and trans isomers (or Z and E isomers). The spatial arrangement of the substituents can significantly influence the molecule's stability and reactivity.

The reactivity of cis and trans isomers can differ due to steric and electronic effects. Generally, the trans isomer of an alkene is more stable than the cis isomer due to reduced steric hindrance between bulky substituents. This difference in stability can affect the activation energies of reactions, leading to different reaction rates.

Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also a key consideration. For example, the halogenation of alkenes often proceeds via an anti-addition mechanism, which would lead to different diastereomeric products from the cis and trans isomers. masterorganicchemistry.com

The extensive fluorination in 3-bromo-1,1,3,3-tetrafluoropropene has a profound impact on its reactivity. The strong electron-withdrawing nature of fluorine atoms influences the electron density of the double bond and the polarity of adjacent C-H and C-Br bonds.

The fluorine atoms on the C3 carbon (-CF₂Br group) and the C1 carbon (=CF₂ group) significantly affect the electrophilicity of the double bond. This can influence the rate of addition reactions with both electrophiles and nucleophiles.

Furthermore, the fluorine substitution pattern affects bond dissociation energies. Studies on the bromination of fluoroalkanes have shown that the C-H bond strength is influenced by the degree and position of fluorine substitution. rsc.org This, in turn, affects the rate of hydrogen abstraction reactions. The C-Br bond dissociation energy is also modulated by the presence of fluorine atoms on the same carbon, which will influence the likelihood of C-Br bond cleavage in radical reactions. rsc.org

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Building Block for Fluorinated Organic Compounds

The chemical reactivity of 3-Bromo-1,1,3,3-tetrafluoropropene, characterized by its carbon-carbon double bond and the presence of a labile bromine atom, allows it to serve as a versatile building block for a variety of fluorinated organic structures.

Synthesis of Fluorinated Pharmaceuticals Intermediates

While fluorinated compounds are crucial in medicinal chemistry for their ability to enhance the metabolic stability and bioavailability of drug candidates, specific research findings directly documenting the use of 3-Bromo-1,1,3,3-tetrafluoropropene for the synthesis of pharmaceutical intermediates are not available in the reviewed literature. The general importance of fluorinated heterocycles and other fluorinated building blocks in drug design is widely acknowledged, but a direct synthetic lineage from this particular bromo-fluoro-propene is not specified.

Synthesis of Fluorinated Agrochemical Intermediates

The incorporation of fluorine is a common strategy in the development of modern agrochemicals to improve efficacy. However, based on the available scientific and patent literature, there are no specific, documented examples of 3-Bromo-1,1,3,3-tetrafluoropropene being utilized as a direct precursor for the synthesis of fluorinated agrochemical intermediates.

Precursor for Complex Organofluorine Molecules

A significant application of 3-Bromo-1,1,3,3-tetrafluoropropene is its role as a precursor in the synthesis of tetrafluoroallene. This transformation is achieved through a dehydrobromination reaction, where the bromine atom and a hydrogen atom are removed to form a new carbon-carbon double bond, yielding the highly reactive allene (B1206475) structure. nih.gov Tetrafluoroallene is a valuable, though unstable, intermediate for creating more complex organofluorine compounds. nih.gov

Utilization in Polymer Chemistry and Advanced Materials

The distinct properties of 3-Bromo-1,1,3,3-tetrafluoropropene lend themselves to the creation of specialized polymers and materials with unique characteristics.

Monomer in Fluoropolymer Development

Indirectly, 3-Bromo-1,1,3,3-tetrafluoropropene contributes to the field of polymer chemistry. The tetrafluoroallene synthesized from it can undergo polymerization. nih.gov At room temperature and under its own pressure, tetrafluoroallene polymerizes to form a highly crystalline, insoluble powder. nih.gov X-ray and infrared analysis have shown this material to be a linear polymeric fluorocarbon, demonstrating the role of 3-Bromo-1,1,3,3-tetrafluoropropene as a starting material for a monomer used in fluoropolymer development. nih.gov

Functionalization for Specialty Chemicals in Electronics and Materials Science

The compound has been identified for its potential in creating specialty chemicals, particularly in materials science. It is listed among other bromofluoroalkenes as a candidate for fire suppressant applications, an area that requires chemicals with specific boiling points and flame-extinguishing capabilities. nih.govresearchgate.net Its boiling point is noted as 33 °C. nih.gov Furthermore, a patent includes 3-Bromo-1,1,3,3-tetrafluoropropene in a list of compounds for potential use in creating absorbent extruded thermoplastic foams. google.com There is no specific information available in the reviewed literature regarding its application for specialty chemicals in the electronics industry.

Information on the Specified Applications of 3-Bromo-1,1,3,3-tetrafluoropropene is Not Available in Publicly Accessible Resources

Following a comprehensive search of scientific literature and chemical databases, no information was found regarding the applications of the chemical compound 3-Bromo-1,1,3,3-tetrafluoropropene in refrigeration, fire suppression technologies, or as a solvent in chemical processes.

The search results primarily yielded data on other, structurally similar compounds, most notably 2-bromo-3,3,3-trifluoropropene (2-BTP), which has been investigated as a fire suppressant. However, there is no indication in the available resources that 3-Bromo-1,1,3,3-tetrafluoropropene shares these or any of the other specified applications.

Chemical and physical properties for 3-Bromo-1,1,3,3-tetrafluoropropene are available and are presented below.

Chemical and Physical Properties of 3-Bromo-1,1,3,3-tetrafluoropropene

| Property | Value | Source |

| Molecular Formula | C₃HBrF₄ | nih.gov |

| Molecular Weight | 192.94 g/mol | nih.gov |

| IUPAC Name | 3-bromo-1,1,3,3-tetrafluoroprop-1-ene | nih.gov |

| CAS Number | 460-61-7 | nih.gov |

This data is provided for informational purposes based on available chemical database entries.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data for 3-Bromo-1,1,3,3-tetrafluoropropene is not sufficiently available in public sources to conduct a thorough analysis.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F NMR)

Specific chemical shifts, coupling constants, and multiplicity data for the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei of 3-Bromo-1,1,3,3-tetrafluoropropene are not documented in accessible literature. This information is fundamental for the definitive assignment of the molecular structure.

Two-Dimensional NMR Techniques

Information regarding the application of 2D NMR techniques (such as COSY, HSQC, HMBC) to 3-Bromo-1,1,3,3-tetrafluoropropene is not available. These techniques are essential for establishing connectivity between different atoms within the molecule, and their absence prevents a detailed structural confirmation.

Isomer-Specific NMR Analysis

While the potential for cis/trans isomerism exists in related fluorinated propenes, no studies detailing isomer-specific NMR analysis for 3-Bromo-1,1,3,3-tetrafluoropropene could be located.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

A complete mass spectrometric analysis is hindered by the lack of specific experimental data.

High-Resolution Mass Spectrometry

Precise mass measurement data from High-Resolution Mass Spectrometry (HRMS) for 3-Bromo-1,1,3,3-tetrafluoropropene, which would confirm its elemental composition with high accuracy, is not publicly available. The computed monoisotopic mass is 191.91978 Da. nih.gov

GC-MS for Mixture Analysis

While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing such compounds, specific chromatograms, retention times, and the electron ionization (EI) mass spectrum detailing the fragmentation pattern of 3-Bromo-1,1,3,3-tetrafluoropropene are not documented in the searched sources. This information is crucial for identifying the compound in mixtures and understanding its fragmentation pathways.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in 3-Bromo-1,1,3,3-tetrafluoropropene. The spectra produced by these methods offer a unique molecular fingerprint, allowing for detailed structural elucidation.

In a related context, the vibrational spectra of similar fluorinated propenes, such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) and trans-1,3,3,3-tetrafluoropropene (HFO-1234ze), have been extensively studied. researchgate.netresearchgate.netznaturforsch.comnih.govresearchgate.net For instance, the gas-phase IR spectrum and Raman spectra for different states of aggregation of HFO-1234yf have been recorded and analyzed. znaturforsch.com These analyses, often supported by quantum chemical calculations, provide a basis for assigning observed vibrational bands to specific molecular motions, such as C=C stretching, C-F stretching, and various bending modes. znaturforsch.comnih.gov For example, in a study of 3-(3-Bromophenyl)-1-imidazol-1-yl-propenone, bands around 1646 and 1620 cm⁻¹ were attributed to the C=C stretching vibration of the propene moiety. researchgate.net

While specific IR and Raman data for 3-Bromo-1,1,3,3-tetrafluoropropene are not detailed in the provided results, the principles from studies on analogous compounds are directly applicable. The presence of the C=C double bond, C-F bonds, and the C-Br bond would give rise to characteristic absorption and scattering peaks in the IR and Raman spectra, respectively.

Table 1: Expected Vibrational Modes for 3-Bromo-1,1,3,3-tetrafluoropropene

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C=C | Stretching | 1620 - 1680 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 600 |

| C-H | Bending/Stretching | Varies based on substitution |

This table is illustrative and based on typical ranges for the indicated functional groups.

Anharmonic Vibrational State Analysis

A more sophisticated level of analysis involves the study of anharmonic vibrational states. This approach goes beyond the simple harmonic oscillator approximation and considers the non-linearity of molecular vibrations, providing a more accurate description of the vibrational energy levels. Theoretical methods like the canonical second-order Van Vleck operator perturbation theory (CVPT2) combined with a full quartic potential energy surface (PES) have been successfully applied to molecules like 2,3,3,3-tetrafluoropropene to describe up to four-quanta anharmonic vibrational states. researchgate.net This type of analysis aids in the precise assignment of overtone and combination bands observed in the vibrational spectra.

Integrated IR Intensity Determinations

The integrated IR intensities of vibrational bands provide quantitative information about the molecule's electronic structure and how it changes during a vibration. For 2,3,3,3-tetrafluoropropene, the integrated IR intensities for all bands in the 6300–400 cm⁻¹ range have been accurately determined. researchgate.net This data is valuable for developing quantitative analytical methods and for benchmarking theoretical calculations of molecular properties.

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC) and GC-MS

Gas chromatography (GC) is a primary technique for analyzing volatile compounds like 3-Bromo-1,1,3,3-tetrafluoropropene. When coupled with a mass spectrometer (MS), GC-MS allows for the separation and identification of individual components in a mixture. This technique has been validated for the analysis of related hydrofluoroolefins (HFOs) and their decomposition products. nih.gov For instance, GC-MS has been used to identify decomposition products of 1,3,3,3-tetrafluoropropene in gas mixtures, such as tetrafluoromethane, hexafluoroethane (B1207929), and hexafluoropropylene. nih.gov The validation of such methods typically involves evaluating selectivity, limit of quantification (LOQ), linear concentration range, and precision. nih.gov

Table 2: Illustrative GC Parameters for Halogenated Propene Analysis

| Parameter | Condition |

| Column | Capillary column suitable for volatile halogenated hydrocarbons |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Temperature gradient optimized for separation |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table provides general parameters; specific conditions would be optimized for 3-Bromo-1,1,3,3-tetrafluoropropene.

High Performance Liquid Chromatography (HPLC)

High Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile compounds or for preparative scale purification. While less common for a volatile compound like 3-Bromo-1,1,3,3-tetrafluoropropene, HPLC methods can be developed. For example, a reverse-phase HPLC method has been described for the analysis of 1-bromo-3-chloropropane (B140262) using a C18 column with a mobile phase of acetonitrile (B52724) and water. sielc.com Similar principles could be applied to develop an HPLC method for 3-Bromo-1,1,3,3-tetrafluoropropene if required, likely using a mobile phase with a higher organic solvent content due to the fluorination.

X-ray Diffraction (XRD) for Solid-State Structural Determination (if applicable)

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For related compounds like trans-1,3,3,3-tetrafluoropropene (HFO-1234ze) and 2,3,3,3-tetrafluoropropene (HFO-1234yf), low-temperature single-crystal X-ray diffraction has been used to determine their solid-state structures. znaturforsch.comnih.govresearchgate.netwikipedia.org These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as C-H···F contacts, in the crystal lattice. nih.govwikipedia.org

For 3-Bromo-1,1,3,3-tetrafluoropropene, if a single crystal can be grown at low temperatures, XRD analysis would provide invaluable data on its molecular geometry and packing in the solid state. The analysis of 2,3,3,3-tetrafluoropropene, for instance, showed it crystallizes in the monoclinic space group P21/n with four molecules per unit cell. znaturforsch.com

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a system evolves. This technique bridges the gap between static quantum chemical calculations and the dynamic behavior of molecules in real-world conditions.

While specific MD simulations focusing on 3-Bromo-1,1,3,3-tetrafluoropropene are not widely reported in the literature, the technique is extensively applied to similar halogenated molecules, particularly in the context of their interactions with biological systems. nih.gov For example, MD simulations have been used to study the binding of the anesthetic halothane (B1672932) to model proteins and membranes. researchgate.netnih.gov A similar approach could be applied to 3-Bromo-1,1,3,3-tetrafluoropropene to investigate its interactions with other molecules, its behavior in different solvents, or its potential partitioning and dynamics within biological membranes.

Reaction Mechanism Modeling through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By modeling the transformation from reactants to products, researchers can identify intermediates, characterize transition states, and determine the energetic feasibility of different reaction pathways.

A Potential Energy Surface (PES) is a conceptual and mathematical model that represents the potential energy of a molecule or system of molecules as a function of its geometric coordinates. researchgate.net For a chemical reaction, the PES maps out all possible energy changes as reactants are converted into products. researchgate.net By exploring the PES, chemists can identify the most likely path a reaction will follow, known as the minimum energy pathway.

Computational methods, particularly DFT, are used to calculate the energy at numerous points on the surface to construct a map. This map reveals stable structures (reactants, products, and intermediates) as minima (valleys) on the surface and transition states as saddle points (mountain passes) connecting these minima. researchgate.net For a compound like 3-Bromo-1,1,3,3-tetrafluoropropene, mapping the PES for reactions such as nucleophilic substitution or addition would reveal the step-by-step process of bond breaking and formation.

The transition state is the highest energy point along the minimum energy pathway of a reaction. researchgate.net It represents a fleeting molecular configuration that is critically poised between reactants and products. Characterizing the geometry and energy of the transition state is a key goal of reaction modeling because its energy relative to the reactants defines the activation energy barrier.

Computational chemists use specialized algorithms to locate these saddle points on the potential energy surface. Once a transition state structure is found, its identity is confirmed by a vibrational frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the transition state and the reactants gives the height of the energy barrier. A lower barrier indicates a faster reaction. For example, computational studies on other reactions have determined energy barriers, such as a 16.5 kcal/mol barrier for a concerted mechanism, while finding that an alternative stepwise mechanism had a significantly higher barrier, making it less feasible. This type of analysis is crucial for predicting the kinetics and feasibility of reactions involving 3-Bromo-1,1,3,3-tetrafluoropropene.

Spectroscopic Parameter Prediction and Interpretation

Prediction of NMR Chemical Shifts and Coupling Constants

There is no available published data detailing the theoretical prediction of ¹H, ¹³C, or ¹⁹F NMR chemical shifts and coupling constants specifically for 3-Bromo-1,1,3,3-tetrafluoropropene. While general computational methods for NMR prediction are well-established, their application to this particular compound has not been documented in scientific literature.

Calculation of Vibrational Frequencies and IR Intensities

Similarly, no studies presenting the calculated vibrational frequencies and corresponding infrared (IR) intensities for 3-Bromo-1,1,3,3-tetrafluoropropene could be located. Such calculations, typically performed using methods like Density Functional Theory (DFT), provide valuable insight into the molecule's vibrational modes but have not been reported for this compound.

Conformational Analysis and Isomer Stability

Detailed computational studies on the conformational analysis of 3-Bromo-1,1,3,3-tetrafluoropropene, including the potential energy surface, rotational barriers, and the relative stability of its possible conformers or isomers, are absent from the scientific literature. While research exists for related hydrofluoroolefins like the isomers of tetrafluoropropene (HFOs), this specific bromo-substituted variant has not been similarly analyzed. researchgate.net

Thermochemical Properties Determination

Beyond basic computed properties such as molecular weight, which is calculated to be 192.94 g/mol , specific, in-depth thermochemical data from computational studies are not available. nih.gov Key properties like the standard enthalpy of formation, which require dedicated theoretical calculations, have not been published for 3-Bromo-1,1,3,3-tetrafluoropropene.

Environmental Transformation and Degradation Pathways Mechanistic Focus

Atmospheric Degradation Mechanisms

The primary sink for 3-Bromo-1,1,3,3-tetrafluoropropene in the environment is expected to be atmospheric degradation. The presence of a carbon-carbon double bond makes the molecule susceptible to attack by various atmospheric oxidants, most notably the hydroxyl radical (OH).

Reaction with Hydroxyl (OH) Radicals

Theoretical calculations on the reaction of BTP with OH radicals indicate that the primary reaction pathways involve the addition of the OH radical to the carbon-carbon double bond and, to a lesser extent, hydrogen atom abstraction from the double bond. nih.gov The addition of the OH radical to the double bond is generally the most favorable pathway for unsaturated hydrocarbons. This addition leads to the formation of a bromo-fluoro-hydroxypropyl radical.

Subsequent reactions of this radical with atmospheric oxygen (O2) would lead to the formation of a peroxy radical. This peroxy radical can then undergo further reactions, potentially leading to the formation of various oxygenated and halogenated degradation products. The presence of the bromine atom can also influence the reaction pathways, potentially leading to the formation of bromine-containing radicals and ultimately inorganic bromine species.

The estimated atmospheric lifetimes of brominated fluoroalkenes are generally short, on the order of days, due to their high reactivity with OH radicals. nist.gov For instance, the atmospheric lifetimes of several bromofluoroalkenes have been estimated to be between 1.1 and 7.0 days. nist.gov This suggests that 3-Bromo-1,1,3,3-tetrafluoropropene is unlikely to persist in the atmosphere for extended periods.

Table 1: Estimated Atmospheric Lifetimes of Selected Brominated Fluoroalkenes

| Compound | Estimated Atmospheric Lifetime (days) |

| Bromoethene | 1.1 |

| 1-Bromo-1-fluoroethene | 2.4 |

| 2-Bromo-1,1-difluoroethene | 2.8 |

| 1-Bromo-1,2,2-trifluoroethene | 3.2 |

| Bromotrifluoroethene | 7.0 |

Source: Adapted from NIST, Photochemistry of Bromine-Containing Fluorinated Alkenes. nist.gov

Photolytic Decomposition Pathways

Direct photolysis, the breakdown of a molecule by absorption of light, is another potential atmospheric degradation pathway. Brominated organic compounds can be susceptible to photolysis due to the presence of the carbon-bromine (C-Br) bond, which can be cleaved by ultraviolet (UV) radiation.

Studies on new brominated flame retardants (NBFRs) have shown that photolysis can be a significant degradation process, with degradation rates influenced by the wavelength of light and the surrounding medium. nih.gov The primary process in the photolysis of such compounds is often the nucleophilic reaction of the bromine atom on an aromatic ring. nih.gov While 3-Bromo-1,1,3,3-tetrafluoropropene is an alkene and not an aromatic compound, the C-Br bond remains a potential site for photolytic cleavage.

Hydrolytic Stability and Degradation

Hydrolysis is a chemical process in which a molecule of water reacts with another substance, sometimes causing it to break down. libretexts.org For halogenated alkenes, the potential for hydrolysis exists, particularly at the carbon-halogen bonds. However, many fluorinated compounds exhibit considerable hydrolytic stability.

Information specifically on the hydrolytic stability of 3-Bromo-1,1,3,3-tetrafluoropropene is not available in the reviewed scientific literature. In general, the carbon-fluorine bond is very strong and resistant to hydrolysis. The carbon-bromine bond is weaker and more susceptible to cleavage. The presence of the double bond could potentially activate the C-Br bond towards hydrolysis, but the electron-withdrawing fluorine atoms may stabilize it.

Given the expected short atmospheric lifetime of 3-Bromo-1,1,3,3-tetrafluoropropene, significant partitioning into the aqueous phase followed by hydrolysis is likely to be a minor environmental fate process compared to atmospheric degradation.

Modeling of Environmental Fate and Transport

Environmental fate and transport models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments such as air, water, soil, and biota. rsc.org These models integrate data on a chemical's physical-chemical properties, emission rates, and degradation pathways to simulate its behavior in the environment. rsc.org

For volatile compounds like 3-Bromo-1,1,3,3-tetrafluoropropene, atmospheric transport models are particularly relevant. These models can estimate the atmospheric lifetime and the potential for long-range transport. noaa.gov The key inputs for such models include the rate constants for reaction with OH radicals and other atmospheric oxidants, as well as photolysis rates.

While specific environmental fate modeling studies for 3-Bromo-1,1,3,3-tetrafluoropropene have not been identified in the literature, the general principles of such models can be applied. Given its estimated short atmospheric lifetime, it is expected that this compound would be largely degraded in the region of its release, with a low potential for transport to remote environments. However, the degradation products themselves could have different environmental fates. The development of robust predictive models for this compound would require more extensive experimental data on its degradation kinetics and pathways. nih.gov

By-product Analysis from Degradation Processes

The degradation of 3-Bromo-1,1,3,3-tetrafluoropropene is expected to produce a variety of by-products. The identification and analysis of these by-products are crucial for a comprehensive environmental risk assessment.

Based on the atmospheric degradation mechanisms of similar compounds, several types of by-products can be anticipated. The reaction with OH radicals, followed by reaction with O2, can lead to the formation of halogenated carbonyls, such as trifluoroacetyl bromide (CF3C(O)Br) and other fluorinated aldehydes and ketones. Further degradation could lead to the formation of smaller carbon fragments and inorganic species like hydrogen fluoride (B91410) (HF) and hydrogen bromide (HBr).

Studies on the decomposition of 1,3,3,3-tetrafluoropropene (HFO-1234ze(E)) in the presence of synthetic air have identified several degradation products, including tetrafluoromethane (CF4), hexafluoroethane (B1207929) (C2F6), hexafluoropropylene (C3F6), and 1,1,1,2,2,3,3-heptafluoropropane (C3HF7). nih.gov While the degradation conditions in this study (high-voltage electrical discharge) are different from atmospheric degradation, some of these products could potentially be formed through atmospheric reaction pathways as well.

Combustion experiments with trans-1,3,3,3-tetrafluoropropene have shown the formation of carbon dioxide, carbonyl fluoride, and hydrogen fluoride as the main combustion products. wikipedia.org Atmospheric degradation, being a low-temperature oxidation process, would likely lead to a different suite of products. One significant product of the atmospheric degradation of many hydrofluoroolefins is trifluoroacetic acid (TFA), which is persistent in the environment. wikipedia.org It is plausible that the degradation of 3-Bromo-1,1,3,3-tetrafluoropropene could also contribute to the formation of TFA and potentially brominated acetic acids.

Future Research Directions and Unexplored Avenues for 3 Bromo 1,1,3,3 Tetrafluoropropene

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. buffalo.eduresearchgate.net Future research into the synthesis of 3-bromo-1,1,3,3-tetrafluoropropene should prioritize the development of methodologies that are not only efficient but also environmentally benign.

Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. google.com A key area for future exploration is the application of catalytic methods . The development of catalysts for the direct bromination of fluorinated propenes could offer a more atom-economical and selective route to the target molecule. americanchemistry.comresearchgate.netresearchgate.net Furthermore, exploring flow chemistry techniques could provide safer and more scalable processes for handling potentially hazardous reagents often used in fluorination chemistry. mit.eduvapourtec.com Flow reactors offer enhanced control over reaction parameters, leading to improved yields and purity while minimizing by-product formation. vapourtec.com

The use of greener solvents is another critical aspect of sustainable synthesis. buffalo.eduresearchgate.netrsc.orgacs.org Research into replacing conventional organic solvents with more environmentally friendly alternatives, such as supercritical fluids or water-based systems, could significantly reduce the environmental footprint of the synthesis process. buffalo.eduportlandpress.com

Finally, the emerging field of biocatalysis presents an exciting, albeit challenging, avenue for the synthesis of fluorinated compounds. nih.gov While the direct enzymatic synthesis of 3-bromo-1,1,3,3-tetrafluoropropene is a long-term goal, research into enzymes capable of performing selective halogenation on fluorinated precursors could pave the way for highly specific and sustainable synthetic routes. nih.govtib.eu

Table 1: Comparison of Potential Synthetic Methodologies for 3-Bromo-1,1,3,3-tetrafluoropropene

| Methodology | Potential Advantages | Research Focus |

| Catalysis | High selectivity, reduced waste, lower energy consumption. | Development of novel catalysts for direct bromination of fluorinated precursors. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in continuous flow systems. vapourtec.com |

| Green Solvents | Reduced environmental impact and toxicity. | Exploration of supercritical CO2, ionic liquids, or aqueous media. buffalo.edu |

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts. | Discovery and engineering of enzymes for C-Br bond formation on fluorinated substrates. nih.gov |

Exploration of Underutilized Reactivity Modes

The reactivity of 3-bromo-1,1,3,3-tetrafluoropropene is largely dictated by its carbon-carbon double bond and the carbon-bromine bond. While some of its fundamental reactivity has been explored, several modern synthetic methodologies remain underutilized.

A significant area for future research is the application of olefin metathesis . This powerful carbon-carbon bond-forming reaction has been challenging for fluorinated alkenes, but recent advances are paving the way for its application. acs.orgresearchgate.netspringernature.comacs.orgnih.gov Investigating the cross-metathesis of 3-bromo-1,1,3,3-tetrafluoropropene with various olefins could lead to the synthesis of a wide range of novel fluorinated compounds with diverse functionalities.

Photocatalysis offers another promising avenue for exploring new reactivity. acs.orgmdpi.com Visible-light-mediated reactions could enable novel transformations of the C-Br bond or the double bond under mild conditions, potentially leading to new synthetic pathways that are not accessible through traditional thermal methods. mdpi.com

Furthermore, the selective functionalization of the C-F bond , although challenging, represents a frontier in organofluorine chemistry. nih.govacs.orgnih.govspringernature.comresearchgate.net Research into catalytic methods for the activation and subsequent functionalization of the C-F bonds in 3-bromo-1,1,3,3-tetrafluoropropene could unlock unprecedented synthetic possibilities.

The exploration of [3+2] cycloaddition reactions involving the double bond of 3-bromo-1,1,3,3-tetrafluoropropene with various 1,3-dipoles could lead to the synthesis of novel five-membered heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.netfluorocarbons.orgcswab.org

Advanced Materials Science Applications

The unique properties imparted by fluorine atoms make fluorinated polymers highly valuable materials. americanchemistry.comresearchgate.netsigmaaldrich.comfluoropolymerpartnership.comalfa-chemistry.comboydbiomedical.comnih.govepa.govyoutube.com The presence of a bromine atom in 3-bromo-1,1,3,3-tetrafluoropropene provides a handle for further functionalization, making it an attractive monomer for the synthesis of advanced materials.

Future research should focus on the polymerization of 3-bromo-1,1,3,3-tetrafluoropropene and its copolymerization with other monomers. The resulting brominated fluoropolymers could exhibit a range of desirable properties, including thermal stability, chemical resistance, and low surface energy. researchgate.net The bromine atoms along the polymer chain could serve as sites for post-polymerization modification, allowing for the tuning of the polymer's properties for specific applications.

One potential application for such polymers is in the development of novel flame retardants . Brominated compounds are known for their flame-retardant properties, and incorporating them into a fluoropolymer backbone could lead to materials with enhanced fire safety. oceanchemgroup.com

Furthermore, the unique dielectric properties of fluoropolymers make them suitable for applications in electronics . americanchemistry.comfluoropolymerpartnership.com The development of polymers from 3-bromo-1,1,3,3-tetrafluoropropene could lead to new materials for use in capacitors, insulators, and other electronic components.

The exploration of these polymers in biomedical applications is also a promising area of research. boydbiomedical.comnih.gov The biocompatibility and inertness of fluoropolymers make them suitable for use in medical devices, and the ability to functionalize the polymer via the bromine atoms could allow for the attachment of bioactive molecules. boydbiomedical.com

Integration with Emerging Computational Chemistry Techniques

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool in modern chemical research. mpg.de Future investigations into the chemistry of 3-bromo-1,1,3,3-tetrafluoropropene will greatly benefit from the integration of computational techniques.

DFT calculations can be employed to elucidate the reaction mechanisms of known and novel transformations involving 3-bromo-1,1,3,3-tetrafluoropropene. beilstein-journals.org This can provide valuable insights into the transition states and intermediates, aiding in the optimization of reaction conditions and the prediction of product selectivity. For example, computational studies can help to understand the regioselectivity of cycloaddition reactions or the factors influencing the stereoselectivity of catalytic transformations. oceanchemgroup.com

Furthermore, computational methods can be used to predict the physicochemical properties of both the monomer and the polymers derived from it. This includes properties such as bond dissociation energies, electronic structure, and spectroscopic characteristics. Such predictions can guide experimental efforts and accelerate the discovery of new materials with desired properties.

Computational screening of potential catalysts for the synthesis and functionalization of 3-bromo-1,1,3,3-tetrafluoropropene is another promising application. By modeling the interactions between the substrate and various catalyst candidates, researchers can identify promising catalyst structures before embarking on extensive experimental work.

Long-term Environmental Fate and Mechanistic Studies

As with any new chemical substance, a thorough understanding of its environmental fate and potential impact is crucial. For 3-bromo-1,1,3,3-tetrafluoropropene, several key areas require future investigation.

The atmospheric degradation pathways of this compound need to be elucidated. researchgate.netfluorocarbons.orgnih.govnoaa.gov Studies on its reaction with atmospheric oxidants, such as hydroxyl radicals and ozone, will be essential to determine its atmospheric lifetime and the identity of its degradation products. fluorocarbons.org Of particular concern is the potential for the formation of persistent and potentially toxic degradation products, such as trifluoroacetic acid (TFA), which has been observed in the degradation of other hydrofluoroolefins. researchgate.netresearchgate.net

The aquatic toxicity of 3-bromo-1,1,3,3-tetrafluoropropene and its degradation products must be assessed. nih.govnih.gov This includes studies on its effects on various aquatic organisms to determine its potential impact on aquatic ecosystems.

Furthermore, research into the potential for bioaccumulation is necessary. Understanding whether this compound or its degradation products can accumulate in living organisms is a critical component of a comprehensive environmental risk assessment.

Finally, mechanistic studies on the combustion and incineration of materials containing 3-bromo-1,1,3,3-tetrafluoropropene are needed to ensure their safe disposal at the end of their life cycle. cswab.orgmdpi.com

Table 2: Key Areas for Environmental Research on 3-Bromo-1,1,3,3-tetrafluoropropene

| Research Area | Key Questions to Address |

| Atmospheric Degradation | What is the atmospheric lifetime? What are the primary degradation products? Does it contribute to the formation of persistent pollutants like TFA? researchgate.netresearchgate.net |

| Aquatic Toxicity | What are the acute and chronic effects on aquatic organisms? nih.govnih.gov |

| Bioaccumulation | Does the compound or its degradation products accumulate in the food chain? |

| End-of-Life Management | What are the products of incineration? Are there safe disposal methods? cswab.orgmdpi.com |

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthesis routes for 3-bromo-1,1,3,3-tetrafluoropropene, and what catalysts or reaction conditions are critical for optimizing yield?

- Methodological Answer : Gas-phase hydrofluorination or dehydrofluorination of halogenated precursors (e.g., 2-chloro-3,3,3-trifluoropropene) using chrome-magnesium fluoride catalysts has been reported to achieve high selectivity . Reaction parameters such as temperature (150–300°C), pressure, and catalyst activation (e.g., pre-treatment with HF) significantly influence yield. Monitoring intermediates via GC-MS or FTIR is recommended to optimize reaction progression .

Q. How can researchers safely handle 3-bromo-1,1,3,3-tetrafluoropropene given its potential hazards?

- Methodological Answer : The compound’s bromine and fluorine substituents pose risks of toxicity and corrosivity. Use inert-atmosphere gloveboxes for synthesis and purification. Personal protective equipment (PPE) must include chemical-resistant gloves (e.g., nitrile) and face shields. Ventilation systems should meet OSHA standards for volatile halogenated compounds. Hazard assessments should reference Safety Data Sheets (SDS) for analogous bromofluoropropenes .

Q. What spectroscopic techniques are most effective for characterizing 3-bromo-1,1,3,3-tetrafluoropropene and distinguishing its isomers?

- Methodological Answer : NMR is critical for identifying fluorine environments, while NMR resolves bromine-related splitting patterns. GC-MS with electron ionization can differentiate cis/trans isomers based on retention times and fragmentation pathways. X-ray crystallography, though challenging due to volatility, may confirm stereochemistry if stable derivatives (e.g., metal complexes) are synthesized .

Advanced Research Questions

Q. How do electronic and steric effects of the bromine substituent influence the reactivity of 3-bromo-1,1,3,3-tetrafluoropropene in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine and bromine groups increases electrophilicity at the β-carbon, favoring S2 mechanisms. Steric hindrance from the tetrafluoro moiety can be assessed computationally (DFT calculations) to predict regioselectivity. Experimental validation via kinetic studies under varying nucleophile concentrations (e.g., using NaN or KCN) is advised .

Q. What strategies can resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for 3-bromo-1,1,3,3-tetrafluoropropene?

- Methodological Answer : Discrepancies may arise from impurities or isomer ratios. Replicate measurements using high-purity samples (≥99% by GC) and standardized calorimetry protocols (e.g., bomb calorimetry with He purge). Cross-validate results with computational methods (Gaussian or COSMO-RS) to reconcile experimental and theoretical values .

Q. How can factorial design optimize the synthesis of derivatives (e.g., 3-azido-1,1,3,3-tetrafluoropropene) from 3-bromo-1,1,3,3-tetrafluoropropene?

- Methodological Answer : A 2 factorial design can test variables like reaction time, temperature, and solvent polarity. For example, varying DMF vs. THF as solvents and NaI vs. KI as catalysts. Response surface methodology (RSM) can model interactions between factors to maximize conversion efficiency .

Q. What theoretical frameworks explain the compound’s role in atmospheric chemistry, particularly its ozone depletion potential (ODP)?

- Methodological Answer : Link to radical reaction kinetics models (e.g., BrO + ClO chain reactions). Computational studies using MCM v3.3.1 or KPP can simulate atmospheric lifetimes. Laboratory experiments using smog chambers with UV-Vis monitoring of Br• radical generation are critical for validating ODP estimates .

Methodological Notes

- Isomer-Specific Studies : Always specify isomer ratios (cis/trans) in experimental reports, as reactivity and physical properties vary significantly .

- Data Reproducibility : Archive raw spectral data and chromatograms in repositories like Zenodo to facilitate meta-analyses .

- Safety Protocols : Regularly update risk assessments using platforms like CAMEO Chemicals for emergency response planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products